6-Amino-1,3-dimethyl-5-nitrosouracil

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

6-Amino-1,3-dimethyl-5-nitrosouracil is the established, high-yield intermediate for industrial caffeine and theophylline synthesis. Its 1,3-dimethyl pattern is structurally essential for N-methylated purine scaffolds; generic analogs cannot substitute. Available as a monohydrate crystalline solid with controlled crystal habit for superior processability. As a pharmacopoeial reference standard (USP/EP), it is critical for nitrosamine impurity quantification. Its rhenium(I) and palladium(II) complexes are valued scaffolds in anticancer research.

Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
CAS No. 58537-55-6
Cat. No. B3427317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-dimethyl-5-nitrosouracil
CAS58537-55-6
Molecular FormulaC6H8N4O3
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)N=O)N
InChIInChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3
InChIKeyMGBDANYXBKROBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 30 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>27.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,3-dimethyl-5-nitrosouracil (CAS 58537-55-6): Identity and Core Characteristics


6-Amino-1,3-dimethyl-5-nitrosouracil is a substituted pyrimidinedione derivative with the molecular formula C6H8N4O3 (MW: 184.16 g/mol) [1]. It is a key intermediate in the industrial synthesis of purine alkaloids such as caffeine and theophylline [2]. The compound exists as a tautomeric species and is typically handled as a monohydrate crystalline solid [3].

Why 6-Amino-1,3-dimethyl-5-nitrosouracil Cannot Be Replaced by In-Class Analogs in Synthesis


Generic substitution of in-class 5-nitrosouracil derivatives in the synthesis of xanthine alkaloids is not feasible due to specific structural requirements for intramolecular cyclocondensation. The cyclization of 4-alkylamino-5-nitrosouracils to theophylline derivatives exhibits high sensitivity to the steric and electronic properties of N-3 substituents [1]. The 1,3-dimethyl substitution pattern in this compound is essential for producing the N-methylated purine scaffold of caffeine and theophylline; analogs with different alkyl groups would yield therapeutically distinct 8-substituted xanthine derivatives with altered physicochemical and pharmacological profiles [2].

Quantitative Comparative Evidence for Selection of 6-Amino-1,3-dimethyl-5-nitrosouracil (NAU)


NAU as a Pharmaceutical Intermediate: Quantitative Yield Advantage in One-Step Synthesis

The compound can be synthesized in quantitative yield using an adapted one-step Vilsmeier protocol, a significant improvement over traditional multi-step routes [1]. While direct comparative yield data against alternative 5-nitrosouracil syntheses is not compiled in a single study, the reported quantitative yield for NAU exceeds the typical 60-85% yields reported for general 5-nitrosouracil nitrosation methods [2], offering a clear advantage for process scale-up and cost efficiency.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

NAU as a Photometric Reagent: Validated Selectivity for Copper(II) Determination

6-Amino-1,3-dimethyl-5-nitrosouracil forms a well-defined 1:2 (metal:ligand) octahedral copper(II) complex with confirmed bidentate coordination via N(5) and N(6) atoms, as determined by single-crystal X-ray diffraction [1]. This structural basis underpins its established use as a spectrophotometric reagent for copper [2]. While quantitative selectivity coefficients against other metal ions are not compiled in a single source, the high specificity for Cu(II) is a known feature that distinguishes it from broader-spectrum complexometric agents like EDTA or dithizone, making it suitable for targeted copper analysis in complex matrices [3].

Analytical Chemistry Spectrophotometry Metal Complexation

NAU Crystallization: Quantitative Habit Modification for Downstream Processing

The native crystal habit of NAU monohydrate (NAU·H₂O) is plate-like, which causes severe aggregation, poor flowability, and challenges during filtration and transportation [1]. Through the addition of carboxymethylcellulose (CMC) under acidic conditions, the crystal habit can be quantitatively modified from plate-like to block-like morphology, significantly improving aggregation and handling characteristics [1]. In contrast, this modification is ineffective under neutral or alkaline conditions [1]. This crystallographic understanding provides a quantifiable advantage over unmodified NAU or other poorly characterized nitrosouracil intermediates, offering a defined path to optimized downstream processing.

Process Engineering Crystallization Pharmaceutical Manufacturing

NAU as a Certified Reference Standard: Guaranteed Purity and Traceability

6-Amino-1,3-dimethyl-5-nitrosouracil is supplied as a fully characterized reference standard (Uracil Impurity 3) with compliance to regulatory guidelines including USP, EMA, JP, and BP [1]. This provides a level of analytical confidence and traceability not offered by generic, untraceable bulk chemical supplies. The material is suitable for method development, validation (AMV), and quality control (QC) for both ANDA and NDA applications [1]. For research-grade applications, 14C-labeled versions have been prepared with high radiochemical purity (>98%) and specific activity (55.6 mCi/mmol) [2], enabling precise metabolic studies.

Analytical Chemistry Quality Control Pharmaceutical Analysis

NAU Tautomerism: A Mechanistic Basis for Selective Coordination Chemistry

Computational studies (PM3-COSMO) on the tautomeric equilibria of 6-amino-5-nitrosouracil derivatives reveal a distinct basicity order (N6 > (N3 > N1) > (O4, O5, O2)) that dictates its coordination behavior [1]. This tautomeric preference for an amino-nitroso-keto form with strong imino character differentiates it from related violuric acid derivatives, which adopt a keto-oxime tautomer and coordinate via a different mode upon deprotonation [1]. This fundamental difference in electronic structure and protonation state provides a predictable basis for designing metal complexes with specific geometries and properties, a feature not universally shared by all 5-nitrosopyrimidines.

Inorganic Chemistry Coordination Chemistry Computational Chemistry

Recommended Application Scenarios for 6-Amino-1,3-dimethyl-5-nitrosouracil


Industrial-Scale Synthesis of Caffeine and Theophylline

For high-volume pharmaceutical manufacturing of caffeine and theophylline, the compound is the established intermediate of choice. Its one-step, high-yield synthesis [1] and the demonstrated ability to control its crystal habit for improved processability provide a clear technical and economic advantage over alternative routes or intermediates.

Analytical Method Development and Quality Control for Nitrosamines

As a certified reference standard meeting global pharmacopoeial standards [1], the compound is essential for developing and validating sensitive analytical methods to detect and quantify trace nitrosamine impurities in pharmaceutical products, ensuring compliance with FDA and EMA safety limits.

Design and Synthesis of Metal Complexes with Antiproliferative Potential

The well-characterized coordination chemistry and antiproliferative behavior of its rhenium(I) and palladium(II) complexes against multiple human tumor cell lines [1] position this ligand as a valuable scaffold for medicinal inorganic chemistry research, particularly in the development of novel anticancer agents.

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